molecular formula C24H24FN5O4S2 B2666349 4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 1006020-67-2

4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2666349
CAS No.: 1006020-67-2
M. Wt: 529.61
InChI Key: NGXWHGYFKYVRDK-COOPMVRXSA-N
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Description

4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide is a useful research compound. Its molecular formula is C24H24FN5O4S2 and its molecular weight is 529.61. The purity is usually 95%.
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Scientific Research Applications

Crystallisation Influence

The study of mimics of an R22(8) hydrogen-bond dimer motif, including compounds with structural similarities to the given chemical compound, reveals their influence on the crystallization of sulfathiazole and sulfapyridine. These mimics can act as "tailor-made" additives, demonstrating polymorph-selective crystal nucleation inhibition. This finding suggests their potential application in controlling the crystallization process of pharmaceutical compounds, affecting their physical properties and bioavailability (Lawrence, McAuliffe, & Moynihan, 2010).

Cyclometalated Compounds

Research into cyclometalated compounds, such as the preparation and crystal structure analysis of a nonpolymeric, acetate-bridged, multiply cyclopalladated compound, showcases the compound's role in forming novel molecular architectures. These structures are of interest for their potential applications in catalysis and material science, offering insights into the design of new molecular entities with specific functionalities (O. & Steel, 1998).

Antimicrobial Activity

The synthesis and antimicrobial screening of fluoro-substituted sulphonamide benzothiazole compounds, including derivatives with structural elements similar to the given chemical compound, highlight their pharmacological significance. The investigation into these compounds' biodynamic properties, spurred by the biological activities of benzothiazoles and sulphonamide compounds, underlines the potential of such chemical entities in developing new antimicrobial agents (Jagtap et al., 2010).

Fungicidal Activity

The development of bis(2-arylcarbonylamino-1H-benzimidazol-5-yl) sulfones through specific chemical reactions and their subsequent testing for fungicidal activity exemplifies the compound's utility in agriculture and pest management. This research points towards the compound's application in creating new fungicides with potential efficacy against a range of fungal pathogens (Pilyugin et al., 2008).

Carbonic Anhydrase Inhibition

The study of aromatic sulfonamide inhibitors of carbonic anhydrases highlights the compound's relevance in medical research, particularly concerning enzyme inhibition. These inhibitors, including compounds structurally related to the given chemical compound, have shown activity against various carbonic anhydrase isoforms, suggesting their potential in designing therapeutics for conditions associated with aberrant enzyme activity (Supuran, Maresca, Gregáň, & Remko, 2013).

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O4S2/c1-2-34-16-15-30-21-10-7-19(25)17-22(21)35-24(30)28-23(31)18-5-8-20(9-6-18)36(32,33)29(13-3-11-26)14-4-12-27/h5-10,17H,2-4,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXWHGYFKYVRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.